molecular formula C7H6F2N2O B2783436 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde CAS No. 2193066-66-7

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B2783436
CAS No.: 2193066-66-7
M. Wt: 172.135
InChI Key: JLNXHLZUSAGGHI-UHFFFAOYSA-N
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Description

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde is a chemical compound that features a difluorocyclopropyl group attached to a pyrazole ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde typically involves the cyclopropanation of suitable precursors followed by functionalization of the pyrazole ring. One common method involves the reaction of 2,2-difluorocyclopropyl ketone with hydrazine to form the pyrazole ring, followed by oxidation to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The difluorocyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,2-difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The difluorocyclopropyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

  • 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid
  • 2,2-Difluorocyclopropanemethanol
  • 2,2-Difluorocyclopropanecarboxylic acid

Uniqueness: 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the difluorocyclopropyl group and the aldehyde functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2,2-difluorocyclopropyl)pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-7(9)3-6(7)11-5(4-12)1-2-10-11/h1-2,4,6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNXHLZUSAGGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)N2C(=CC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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